molecular formula C11H18N4O B1476431 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one CAS No. 2098123-48-7

1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

Cat. No. B1476431
CAS RN: 2098123-48-7
M. Wt: 222.29 g/mol
InChI Key: JQILCPIYKJRUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, also known as 3-aminoazetidine-1-propanone (AAP), is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is a versatile intermediate which can be used in the synthesis of a variety of compounds, including drugs, hormones, and other organic compounds. AAP has also been used in the synthesis of peptides, proteins, and other biopolymers.

Scientific Research Applications

  • Antimicrobial and Anticancer Applications : A study by Hafez et al. (2016) synthesized and evaluated novel pyrazole derivatives, including compounds with a structure similar to 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, for their antimicrobial and anticancer activities. Several of these compounds showed higher anticancer activity than the reference drug, doxorubicin, and also exhibited good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.R.B.A., Al-Hussain, S., 2016).

  • Synthesis and Applications in Organic Chemistry : Rahmouni et al. (2014) conducted a study on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are important for their applications in organic synthesis and could potentially be used in the development of new pharmaceuticals (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., Jannet, H., 2014).

  • Biological Activities of Pyrazole Derivatives : A study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various derivatives, including pyrazolo[3,4-d]pyridazines. These compounds were found to have significant inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y.H., Sayed, A.R., Elroby, S., 2016).

  • Antibacterial Applications : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, noting their good antibacterial activity. These findings suggest the potential of these compounds in developing new antibacterial agents (Al-Smaisim, R.F., 2012).

  • Structural Diversity and Applications : Roman (2013) utilized a compound structurally related to 1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one to generate a diverse library of compounds. These compounds have potential applications in various fields, including drug development and material science (Roman, G., 2013).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-9(2)15(13-8)4-3-11(16)14-6-10(12)7-14/h5,10H,3-4,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQILCPIYKJRUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
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1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
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1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Reactant of Route 6
1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

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